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Introduction
Ammonium sulfate precipitation is a widely utilized method for the purification and fractionation

of proteins by altering their solubility. This "salting-out" technique is also a critical component in

various DNA extraction protocols. By selectively precipitating proteins and other cellular

contaminants, ammonium sulfate-based methods facilitate the isolation of high-quality DNA

from a diverse range of biological samples. These protocols are valued for their cost-

effectiveness, simplicity, and efficiency, particularly in scenarios where minimizing protein

contamination is crucial for downstream applications such as PCR, sequencing, and other

molecular diagnostic assays. This document provides detailed protocols and comparative data

for DNA extraction methods employing ammonium sulfate.

Principle of Ammonium Sulfate in DNA Extraction
Ammonium sulfate is a salt that is highly soluble in aqueous solutions. At high concentrations,

the salt ions compete with proteins for water molecules, leading to a decrease in protein

solubility and subsequent precipitation. This process, known as "salting-out," effectively

removes a significant portion of cellular proteins from the lysate, leaving the DNA in the

supernatant. The DNA can then be precipitated using alcohol (e.g., isopropanol or ethanol).

The alkaline pH of extraction buffers containing ammonium sulfate can also aid in protein
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precipitation through hydrophobic interactions, further enhancing the purity of the extracted

DNA.[1]

Experimental Protocols
Two detailed protocols are provided below. The first is a method optimized for obtaining

amplifiable DNA from a small number of cells, while the second is a general protocol for

extracting high-molecular-weight DNA using a salting-out approach.

Protocol 1: DNA Extraction from a Small Number of
Cells using Ammonium Sulfate
This protocol is adapted from a method demonstrated to be highly efficient for paucicellular

clinical specimens.[2]

Materials:

Ammonium Sulfate DNA Extraction Buffer:

16 mM (NH₄)₂SO₄

50 mM Tris-HCl, pH 8.5

1 mM EDTA, pH 8.0

0.5% Tween-20

Proteinase K (20 mg/mL stock)

10% Chelex-100

0.2 mL PCR tubes

Thermocycler or heat block

Microcentrifuge

Procedure:
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Sample Preparation: Place dissected cells or tissues into a 0.2 mL PCR tube.

Lysis:

Add 50 µL of Ammonium Sulfate DNA Extraction Buffer to the sample.

Add Proteinase K to a final concentration of 200 µg/mL.

Incubate at 56°C for 1 hour to digest the sample.[2]

Enzyme Inactivation and DNA Elution:

Add 10% Chelex-100 to the tube and shake gently.

Heat the tube to 100°C for 20 minutes in a thermocycler.[2]

Centrifuge at 12,000 rpm for 10 minutes.

DNA Collection: Carefully transfer the supernatant containing the eluted DNA to a new,

sterile tube. The DNA is now ready for downstream applications or storage at -20°C.

Protocol 2: High Molecular Weight (HMW) Genomic DNA
Extraction by Salting-Out
This is a general protocol for isolating high-yield, high molecular weight DNA, suitable for

applications like long-read sequencing.[2] This method utilizes a high concentration of salt to

precipitate proteins.

Materials:

Cell Lysis Buffer (e.g., TNES buffer: 400 mM NaCl, 20 mM EDTA, 50 mM Tris pH 8.0, 0.5%

SDS)

Proteinase K (20 mg/mL stock)

RNase A (10 mg/mL stock, optional)

Saturated Ammonium Acetate or 5M NaCl solution
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Ice-cold 100% Isopropanol or Ethanol

70% Ethanol

TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

Microcentrifuge tubes (1.5 mL or larger)

Microcentrifuge

Procedure:

Cell Lysis:

Resuspend cell pellet or tissue homogenate in Cell Lysis Buffer.

Add Proteinase K to a final concentration of 100-200 µg/mL.

Incubate at 55-65°C for 1-3 hours, or until the solution is clear and viscous.[2]

RNA Removal (Optional):

Cool the lysate to room temperature.

Add RNase A to a final concentration of 20 µg/mL and incubate at 37°C for 30-60 minutes.

Protein Precipitation:

Add 1/3 volume of saturated Ammonium Acetate or 5M NaCl to the lysate.

Mix thoroughly by inverting the tube several times. A white precipitate of proteins should

form.

Centrifuge at high speed (e.g., 12,000 x g) for 10-15 minutes at room temperature.

DNA Precipitation:

Carefully transfer the supernatant to a new tube without disturbing the protein pellet.
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Add an equal volume of ice-cold 100% isopropanol or 2 volumes of ice-cold 100% ethanol.

Mix gently by inversion until a white, stringy DNA precipitate is visible.

Centrifuge at high speed for 10-20 minutes at 4°C to pellet the DNA.

DNA Washing:

Carefully discard the supernatant.

Wash the DNA pellet with 1 mL of 70% ethanol to remove residual salts.

Centrifuge at high speed for 5-10 minutes at 4°C.

Drying and Resuspension:

Carefully discard the ethanol and air-dry the pellet for 5-15 minutes. Do not over-dry.

Resuspend the DNA pellet in an appropriate volume of TE Buffer.

Data Presentation
The following tables summarize the quantitative data from a study comparing the Ammonium

Sulfate DNA Extraction method (Method A) with two other commercially available kits (Method

B: Pinpoint Slide DNA Isolation System, and Method C: TaKaRa DEXPAT).[2]

Table 1: DNA Concentration and Yield from SNU 790 Cell Line
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Number
of Cells

Method A
(ng/µL)

Method A
Total
Yield (ng)

Method B
(ng/µL)

Method B
Total
Yield (ng)

Method C
(ng/µL)

Method C
Total
Yield (ng)

50
0.124 ±

0.011

6.180 ±

0.534

0.067 ±

0.006

3.367 ±

0.285

0.066 ±

0.007

3.320 ±

0.339

100
0.231 ±

0.017

11.533 ±

0.851

0.128 ±

0.010

6.413 ±

0.511

0.136 ±

0.012

6.813 ±

0.586

200
0.455 ±

0.025

22.767 ±

1.259

0.211 ±

0.013

10.567 ±

0.654

0.297 ±

0.015

14.867 ±

0.751

500
0.879 ±

0.043

43.967 ±

2.159

0.354 ±

0.021

17.700 ±

1.054

0.588 ±

0.031

29.400 ±

1.559

1000
1.125 ±

0.058

57.653 ±

2.883

0.451 ±

0.028

22.527 ±

1.382

0.761 ±

0.042

38.033 ±

2.112

Data presented as mean ± standard deviation.[2]

Table 2: DNA Purity (A260/A280 Ratio) from SNU 790 Cell Line

Number of Cells
Method A
(A260/A280)

Method B
(A260/A280)

Method C
(A260/A280)

50 1.8 ± 0.1 1.8 ± 0.1 1.6 ± 0.1

100 1.8 ± 0.1 1.8 ± 0.1 1.6 ± 0.1

200 1.7 ± 0.1 1.7 ± 0.1 1.5 ± 0.1

500 1.6 ± 0.1 1.6 ± 0.1 1.5 ± 0.1

1000 1.5 ± 0.1 1.6 ± 0.1 1.4 ± 0.1

Data presented as mean ± standard deviation. A pure DNA sample typically has an A260/A280

ratio of ~1.8.[2]

Table 3: DNA Concentration and Yield from Papillary Thyroid Carcinoma (PTC) Cells
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Number
of Cells

Method A
(ng/µL)

Method A
Total
Yield (ng)

Method B
(ng/µL)

Method B
Total
Yield (ng)

Method C
(ng/µL)

Method C
Total
Yield (ng)

25
0.013 ±

0.001

0.652 ±

0.068

0.001 ±

0.000

0.070 ±

0.000

0.004 ±

0.000

0.190 ±

0.010

50
0.029 ±

0.002

1.430 ±

0.110

0.015 ±

0.001

0.765 ±

0.065

0.018 ±

0.001

0.920 ±

0.070

100
0.058 ±

0.004

2.920 ±

0.190

0.033 ±

0.002

1.655 ±

0.115

0.041 ±

0.003

2.035 ±

0.135

200
0.114 ±

0.008

5.710 ±

0.390

0.071 ±

0.005

3.530 ±

0.230

0.085 ±

0.006

4.270 ±

0.290

500
0.267 ±

0.015

13.340 ±

0.750

0.158 ±

0.011

7.915 ±

0.535

0.198 ±

0.013

9.910 ±

0.670

1000
0.406 ±

0.023

20.280 ±

1.130

0.242 ±

0.016

12.115 ±

0.815

0.307 ±

0.019

15.347 ±

0.967

Data presented as mean ± standard deviation.[2]

Table 4: DNA Purity (A260/A280 Ratio) from Papillary Thyroid Carcinoma (PTC) Cells

Number of Cells
Method A
(A260/A280)

Method B
(A260/A280)

Method C
(A260/A280)

25 1.8 ± 0.1 1.8 ± 0.1 1.7 ± 0.1

50 1.8 ± 0.1 1.8 ± 0.1 1.6 ± 0.1

100 1.7 ± 0.1 1.7 ± 0.1 1.6 ± 0.1

200 1.6 ± 0.1 1.6 ± 0.1 1.5 ± 0.1

500 1.5 ± 0.1 1.4 ± 0.1 1.4 ± 0.1

1000 1.5 ± 0.1 1.2 ± 0.1 1.3 ± 0.1
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Data presented as mean ± standard deviation.[2]

Visualization of Experimental Workflow
The following diagram illustrates the key steps in the ammonium sulfate-based DNA extraction

protocol for small cell numbers (Protocol 1).

Sample
(Cells/Tissue)

Lysis:
- Ammonium Sulfate Buffer

- Proteinase K
(56°C, 1 hr)

Inactivation & Elution:
- 10% Chelex-100
(100°C, 20 min)

Centrifugation
(12,000 rpm, 10 min)

Collect Supernatant
(Purified DNA)

Downstream
Applications

Click to download full resolution via product page

Caption: Workflow for DNA extraction using the ammonium sulfate method.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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